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Compound Focus: Lerociclib

CAS No.: 1628256-23-4

Cat. No.: S005789

Core Profile & Mechanism of Action

Lerociclib (GB491) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in-
licensed by Genor Biopharma from G1 Therapeutics [1] [2].

¢ Mechanism: It selectively inhibits CDK4 and CDKG6, preventing the phosphorylation of the
retinoblastoma (Rb) protein. This arrest leads to cell cycle arrest in the G1 phase, suppressing DNA

replication and tumor cell proliferation [3].
e Selectivity Profile: It is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3 (IC50 of 1 nM and

2 nM, respectively), with moderate potency for CDK9/cyclin T (IC50 of 28 nM), contributing to its
differentiated safety profile [4].

The diagram below illustrates the mechanism of action of CDK4/6 inhibitors like Lerociclib in the context

of HR+ breast cancer signaling.
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Lerociclib (GB491) Mechanism of Action in HR+ Breast Cancer
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Lerociclib inhibits CDK4/6 to block cell cycle progression.

Clinical Efficacy Data from LEONARDA-1 Phase lll Trial

The LEONARDA-1 trial (NCT05054751) was a pivotal Phase III, randomized, double-blind study that
evaluated Lerociclib plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally

advanced or metastatic breast cancer who had progressed on prior endocrine therapy [1] [4].
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Lerociclib + Placebo + Hazard Ratio (HR) /

Efficacy Parameter .
Fulvestrant Fulvestrant Difference

Primary Endpoint: Progression-
Free Survival (PFS)

| Investigator-assessed median PFS (months) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-
0.656) P = 0.000016 [1] [4] | | BICR-assessed median PFS (months) | 11.93 months | 5.75 months | HR:
0.353 (95% CI: 0.228-0.547) P = 0.000002 [1] [5] | | Secondary Endpoints | | | | | Objective Response Rate
(ORR) | 23.4% | 8.7% | Difference: +14.7% [4] | | ORR (patients with measurable disease) | 26.9% | 9.9% |
Difference: +17.0% [4] | | Complete Response (CR) Rate | 2.2% | 0% | - | | Disease Control Rate (DCR) |
81.8% | 71.0% | Difference: +10.8% [4] | | Overall Survival (OS) | | | | | OS at data cut-off (Dec 2022) | 6.6%
deaths | 9.4% deaths | HR: 0.630 (95% CI: 0.267-1.484) (Data Immature) [1] | | OS at ad hoc analysis (Mar
2024) | 23.4% deaths | 31.2% deaths | HR: 0.649 (95% CI: 0.410-1.028) (Data Still Immature) [1] |

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [6].

The diagram below outlines the trial design and key outcomes.
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LEONARDA-1 Phase Il Trial Design & Key Outcomes

Primary Endpoint Met

Investigator-assessed PFS
11.07 vs 5.49 months
HR=0.451; P=0.000016

Key Outcomese BICR-assessed PFS: 11.93 vs 5.75 mo (HR=0.353)* ORR: 23.4% vs 8.7%- Consistent benefit across subgroupse Favorable safety profiles Only 0.7% discontinued due to AET

Click to download full resolution via product page

LEONARDA-1 trial design demonstrates significant PFS improvement.

Safety and Tolerability Profile

Lerociclib demonstrated a favorable and differentiated safety profile in the LEONARDA-1 trial, enabling

continuous dosing without the need for treatment breaks [1] [2].

© 2026 Smolecule. All rights reserved. 4/8 Tech Support


https://www.smolecule.com/products/s005789?utm_src=pdf-body-img
https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.genorbio.com/en/research-development/pipeline/
https://www.smolecule.com/products/s005789?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Placebo + Fulvestrant

Safety Parameter Lerociclib + Fulvestrant (n=137) (n=138)

Any Adverse Event (AE) 98.5% 80.4%

Grade =3 AEs 57.7% 15.2%

Serious AEs 5.8% 8.0%

AEs Leading to 0.7% (1 patient) 0%

Discontinuation

Most Common Grade 3/4 AEs

Neutropenia (All Grades) 46.7% (Grade 4: 5.1%) Not Reported

Leukopenia Reported (Specific % not in Not Reported
sources)

Diarrhea (All Grades) 19.7% (Only Grade 1/2) Not Reported

Key Differentiated Safety

Febrile Neutropenia 0% -

Grade 3/4 Diarrhea 0% -

Venous Thromboembolism 0% -

(VTE)

QTc Prolongation Few cases (Similar to placebo) Few cases

Hepatotoxicity No additional risk posed -

Skin Rash ~4% (Similar to placebo) ~4%

Differentiation from Marketed CDK4/6 Inhibitors
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Lerociclib's profile suggests potential best-in-class safety. The following table compares it with other

CDK4/6 inhibitors based on available data [1] [7].

Feature Lerociclib Palbociclib Ribociclib Abemaciclib

Dosing Schedule  Continuous (150 21 dayson, 7 21 dayson, 7 Continuous (150

mg BID) [1] days off [7] days off [7] mg BID) [7]
Common Grade
3/4 AEs
Neutropenia 46.7% (Grade 4: Very Common Common [7] Less Common [7]
5.1%) [1] [7]
Gastrointestinal Low (Diarrhea: Low [7] More Severe More Severe
Toxicity 19.7%, all G1/2) [1] [7] (Diarrhea common)

[7]

| Key Safety Differentiators | No febrile neutropenia No VTE Low hepatotoxicity risk | Neutropenia

common [7] | Higher hepatic & cardiac toxicity risk [7] | Diarrhea common [7] |

Experimental Protocol Overview

While detailed laboratory methodologies for structural analysis weren't provided in the search results, the

key clinical trial methodology is summarized below.

¢ Study Design: LEONARDA-1 was a randomized, double-blind, placebo-controlled Phase Il trial [4].
e Patient Population: 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who
had relapsed or progressed on prior endocrine therapy. Baseline characteristics were well-balanced

[4].
e Treatment Regimen:
o Intervention Arm: Lerociclib 150 mg orally twice daily continuously with food + Fulvestrant
500 mg IM on days 1 and 15 of cycle 1, then day 1 of each subsequent 28-day cycle [1] [6].
o Control Arm: Matching placebo + the same Fulvestrant regimen [6].
¢ Primary Endpoint Assessment: Progression-free Survival (PFS) assessed by investigators
according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [4].
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¢ Key Secondary Endpoints: PFS by Blinded Independent Central Review (BICR), Overall Survival
(OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR),
Clinical Benefit Rate (CBR), safety, tolerability, and pharmacokinetics [4].

Information Gaps and Further Research

The most current and accurate information on Lerociclib's chemical structure and detailed physicochemical
properties is not available in the public search results I obtained. To acquire this specific technical data, I

suggest:

e Consulting Professional Databases: Search specialized chemical and pharmaceutical databases
like PubChem, ChemSpider, or drug-specific compendia.

¢ Reviewing Patent Filings: Examine relevant pharmaceutical patents from Genor Biopharma or G1
Therapeutics, which often contain detailed synthetic pathways and structural characterization data.

¢ Checking Regulatory Documents: Refer to assessment reports from the China National Medical
Products Administration (NMPA), as the New Drug Application (NDA) for Lerociclib has been
accepted [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The research data of Lerociclib(GB491) was published on ... [genorbio.com]

2. Genor Biopharma Co. Ltd | Pipeline [genorbio.com]

3. Lerociclib (GB-491) [hemonc.org]

4. Lerociclib plus fulvestrant in patients with HR+/HER2- ... [nature.com]

5. Genor Biopharma Releases Its Annual Results for 2023 [genorbio.com]

6. Lerociclib/Fulvestrant Improves PFS, Tolerability in HR+/HER [cancernetwork.com]

7. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://www.nature.com/articles/s41467-025-56096-2
https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.smolecule.com/products/s005789?utm_src=pdf-body
https://www.genorbio.com/en/media/corporate-news/20250120/
https://genorbio.com/en/media/corporate-news/20240328/
https://www.smolecule.com/products/s005789?utm_src=pdf-custom-synthesis
https://www.genorbio.com/en/media/corporate-news/20250120/
https://www.genorbio.com/en/research-development/pipeline/
https://hemonc.org/wiki/Lerociclib_(GB-491)
https://www.nature.com/articles/s41467-025-56096-2
https://genorbio.com/en/media/corporate-news/20240328/
https://www.cancernetwork.com/view/lerociclib-fulvestrant-improves-pfs-tolerability-in-hr-her-breast-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC12190213/
https://www.smolecule.com/products/s005789?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

To cite this document: Smolecule. [Lerociclib GB491 structure and properties]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b005789%#lerociclib-gb491-structure-

and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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